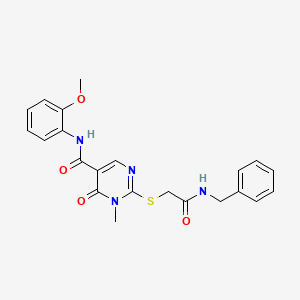

2-((2-(benzylamino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide

Description

The structure features a 1,6-dihydropyrimidine core substituted with a methyl group at position 1, a 6-oxo group, and a 5-carboxamide linked to a 2-methoxyphenyl moiety. Additionally, a thioether bridge connects the pyrimidine ring to a benzylamino-acetyl group.

Synthesis likely involves a multi-step protocol, starting with the Biginelli reaction—a well-established method for DHPM synthesis using aldehydes, β-ketoesters, and urea/thiourea derivatives . Subsequent functionalization steps, such as Claisen-Schmidt condensations or thioether formation, may introduce the benzylamino and 2-methoxyphenyl groups .

Properties

IUPAC Name |

2-[2-(benzylamino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-1-methyl-6-oxopyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S/c1-26-21(29)16(20(28)25-17-10-6-7-11-18(17)30-2)13-24-22(26)31-14-19(27)23-12-15-8-4-3-5-9-15/h3-11,13H,12,14H2,1-2H3,(H,23,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBJUUNHHDGKJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CN=C1SCC(=O)NCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(benzylamino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Pyrimidine Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Introduction of the Benzylamino Group: This step involves the nucleophilic substitution of a suitable leaving group with benzylamine.

Thioether Formation:

Final Coupling: The final step involves coupling the intermediate with 2-methoxyphenyl isocyanate to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for drug discovery and development.

Medicine: Its structural similarity to known pharmaceuticals indicates potential therapeutic applications, particularly in targeting specific enzymes or receptors.

Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-(benzylamino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino and thioether groups may facilitate binding to these targets, while the pyrimidine core could play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and related pyrimidine derivatives:

Structural Comparisons

- Substituent Effects: The 2-methoxyphenyl carboxamide in the target may improve lipophilicity and π-π stacking compared to ethyl ester or thioxo groups in analogues . The thioether-benzylamino side chain introduces hydrogen-bonding capabilities absent in thiazole- or thieno-fused derivatives .

Pharmacological Implications

- Solubility and Bioavailability : The thioether linkage may enhance metabolic stability compared to thioxo or ester-containing analogues, which are prone to hydrolysis .

Biological Activity

The compound 2-((2-(benzylamino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide belongs to the pyrimidine family, characterized by a six-membered heterocyclic structure that plays a significant role in biological processes such as nucleic acid structure and function. This compound exhibits a complex arrangement of functional groups, including thioether, amide, and methoxy groups, which are critical for its biological activity.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

This compound's unique features include:

- Thioether linkage : Enhances biological interactions.

- Methoxy group : Potentially increases solubility and facilitates interaction with biological targets.

- Benzylamino substituent : Suggests possible enzyme inhibition or receptor interaction.

Biological Activities

Preliminary studies indicate that this compound may possess significant antimicrobial , antiviral , and anticancer properties. The presence of the pyrimidine core is associated with various biological activities, particularly in inhibiting enzymes crucial for disease progression.

Antimicrobial Activity

Pyrimidine derivatives have been noted for their ability to inhibit the growth of various pathogens. For instance:

- 4-(2-Methoxyphenyl)-6-(benzylamino)pyrimidine has shown antimicrobial properties against bacteria such as E. coli and S. aureus .

Antiviral Activity

The structural components of this compound suggest potential antiviral mechanisms:

- Pyrimidines can inhibit viral polymerases, thereby disrupting viral replication processes .

Anticancer Activity

Research into structurally related compounds indicates that they may exhibit cytotoxic effects on cancer cell lines:

- Compounds similar to this one have demonstrated activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

While specific mechanisms for this compound remain under investigation, it is hypothesized that its activity may involve:

- Enzyme inhibition : Binding to active sites of enzymes like c-Met kinase, affecting cellular proliferation and survival pathways .

- Cellular protection : Similar compounds have shown protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, indicating potential therapeutic applications in diabetes management .

Research Findings and Case Studies

Several studies have explored the biological activities of compounds similar to 2-((2-(benzylamino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for this compound?

- Methodology :

- Synthesis : Use coupling reagents like HBTU or HATU with DIPEA/NMM in DMF at room temperature. For thioether bond formation, optimize conditions with LiOH in MeOH:H₂O .

- Characterization :

- Purity : HPLC with C18 columns (e.g., 90–96% purity achieved under gradient elution) .

- Structural Confirmation : ¹H/¹³C NMR (e.g., δ 7.2–7.4 ppm for benzyl protons) and HRMS (e.g., [M+H]⁺ calculated for C₂₂H₂₃N₄O₄S: 463.1391) .

Q. How can the 3D structure and conformational dynamics of this compound be confirmed?

- Methodology :

- Perform single-crystal X-ray diffraction. The pyrimidine ring adopts a flattened boat conformation (deviation of 0.224 Å from the mean plane), with dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) .

- Use C–H···O hydrogen bonding analysis to study crystal packing .

Q. What in vitro assays are suitable for evaluating its antimicrobial activity?

- Methodology :

- Conduct broth microdilution assays against Gram-negative pathogens (e.g., Proteus vulgaris and Pseudomonas aeruginosa). Report MIC values (e.g., 32–64 µg/mL) and compare to reference antibiotics like ciprofloxacin .

Advanced Research Questions

Q. How can low yields in the coupling reaction during synthesis be addressed?

- Methodology :

- Reagent Optimization : Replace HBTU with HATU for higher coupling efficiency .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. DMA) at 0–5°C to minimize side reactions .

- Workup : Use acid-base partitioning (e.g., 1M HCl and NaHCO₃) to isolate the product .

Q. How should conflicting NMR and HRMS data be resolved during structural validation?

- Methodology :

- Deuteration Studies : Confirm exchangeable protons (e.g., NH) via D₂O shake .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., acetylated intermediates) .

- Theoretical Calculations : Compare experimental HRMS with DFT-predicted isotopic patterns .

Q. What strategies enhance solubility without compromising bioactivity?

- Methodology :

- Structural Modifications : Introduce hydrophilic groups (e.g., –OH or –SO₃H) at the 4-position of the benzyl moiety, as seen in analogs with improved solubility .

- Co-solvent Systems : Test PEG-400 or cyclodextrin-based formulations for in vivo assays .

Q. How can stability under physiological conditions be assessed?

- Methodology :

- Forced Degradation : Expose the compound to pH 1–9 buffers, UV light, and 40°C/75% RH. Monitor degradation via HPLC (e.g., t₁/₂ of 12–48 hours) .

- Metabolite Identification : Use liver microsome assays with LC-MS/MS to detect oxidative metabolites .

Theoretical and Interdisciplinary Questions

Q. How can QSAR models guide the optimization of this compound’s pharmacological profile?

- Methodology :

- Descriptor Selection : Use logP, molar refractivity, and H-bond donors/acceptors to correlate with antimicrobial activity .

- Docking Studies : Target bacterial dihydrofolate reductase (DHFR) using AutoDock Vina; validate with MD simulations .

Q. What interdisciplinary approaches are recommended to study its mechanism of action?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.